molecular formula C9H13N3O B14013911 6-Amino-N,N,2-trimethylpyridine-3-carboxamide CAS No. 827589-24-2

6-Amino-N,N,2-trimethylpyridine-3-carboxamide

Cat. No.: B14013911
CAS No.: 827589-24-2
M. Wt: 179.22 g/mol
InChI Key: APVNANGBPAETTI-UHFFFAOYSA-N
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Description

6-Amino-N,N,2-trimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes an amino group, two methyl groups, and a carboxamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide typically involves the reaction of 2,6-diaminopyridine with trimethylamine and a carboxylic acid derivative. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N,N,2-trimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

6-Amino-N,N,2-trimethylpyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: A precursor in the synthesis of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide.

    N,N-Dimethylpyridine-3-carboxamide: A related compound with similar structural features.

    Pyridine-3-carboxamide: A simpler analog without the amino and methyl groups

Uniqueness

This compound is unique due to the presence of both amino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

CAS No.

827589-24-2

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-amino-N,N,2-trimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H13N3O/c1-6-7(9(13)12(2)3)4-5-8(10)11-6/h4-5H,1-3H3,(H2,10,11)

InChI Key

APVNANGBPAETTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C(=O)N(C)C

Origin of Product

United States

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